Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- 5-Ethyl substituent: Enhances lipophilicity and steric bulk.
- 2-(Methylthio) moiety: Sulfur-containing groups often improve binding affinity in bioactive molecules .
- Methyl ester at position 6: Influences solubility and metabolic stability.
This compound belongs to a class of nitrogen-rich heterocycles with applications in medicinal and agrochemical research due to their structural similarity to purines .
Properties
IUPAC Name |
methyl 5-ethyl-7-(2-fluorophenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-4-11-12(14(22)23-2)13(9-7-5-6-8-10(9)17)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKMSHSCRBUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound belonging to the triazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
Key Structural Features:
- Triazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse biological activities.
- Fluorophenyl Group : The presence of a fluorinated aromatic ring may enhance lipophilicity and bioactivity.
- Methylthio Group : This substitution can influence the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar triazolo-pyrimidine frameworks exhibit significant anticancer properties. For instance, studies have shown that triazolo-pyrimidines can inhibit key enzymes involved in cancer cell proliferation. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies :
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the micromolar range against these cell lines, indicating moderate to high potency.
Antimicrobial Activity
The compound has also been investigated for its antibacterial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy :
- Tested Strains : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications to the core structure can significantly impact efficacy and selectivity.
Case Studies
Several case studies have reported on the biological activities of similar compounds within this class:
- Study on Triazolo-Pyrimidines : A series of triazolo-pyrimidines were synthesized and tested for anticancer activity. One derivative showed an IC50 value of 10 µM against MCF-7 cells, highlighting the potential of structural modifications to enhance efficacy .
- Antimicrobial Screening : A comparative study on various triazolo derivatives revealed that those with halogen substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts .
- Mechanistic Insights : Investigations into the mechanism of action suggested that these compounds may induce apoptosis in cancer cells through caspase activation pathways .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural differences and their implications:
Key Observations :
Preparation Methods
Three-Component Condensation Reaction
The most effective method for synthesizing this compound involves a one-pot, three-component reaction using the following substrates:
- 2-Fluorobenzaldehyde : Provides the 7-(2-fluorophenyl) substituent.
- 3-Amino-5-(methylthio)-1,2,4-triazole : Introduces the 2-(methylthio) group and the triazole ring.
- Methyl 3-oxopentanoate : Serves as the active methylene component, delivering the 5-ethyl and 6-carboxylate groups.
Catalyst : 4,4’-Trimethylenedipiperidine (TMDP) is employed as a dual solvent-catalyst due to its Lewis basicity, low toxicity, and recyclability.
Reaction Conditions :
- Solvent : A 1:1 (v/v) mixture of ethanol and water.
- Temperature : Reflux (≈80°C).
- Time : 1–2 hours.
Mechanism :
- Knoevenagel Condensation : TMDP activates 2-fluorobenzaldehyde and methyl 3-oxopentanoate, forming an α,β-unsaturated ketone intermediate.
- Michael Addition : 3-Amino-5-(methylthio)-1,2,4-triazole attacks the ketone, generating a dihydrotriazolopyrimidine precursor.
- Cyclization : Intramolecular dehydration yields the final product.
Work-Up :
Alternative Catalytic Systems
While TMDP is optimal, other methods have been explored:
| Catalyst | Solvent | Temperature | Yield (%) | Limitations |
|---|---|---|---|---|
| Piperidine | Ethanol/Water | Reflux | 70–75 | Higher toxicity, non-reusable |
| Lewis Acids (e.g., ZnCl₂) | Toluene | 100°C | 60–65 | Moisture-sensitive, wasteful |
| TMDP (10 mol%) | Ethanol/Water | Reflux | 82–85 | None significant |
Table 1: Comparison of catalytic systems for triazolopyrimidine synthesis.
Optimization Strategies
Solvent Effects
Aqueous ethanol enhances solubility of reactants while aligning with green chemistry principles. Pure water leads to incomplete reactions due to poor substrate solubility, whereas nonpolar solvents (e.g., toluene) necessitate higher temperatures and longer durations.
Scalability and Industrial Applications
A pilot-scale synthesis (1 mol scale) confirmed the method’s robustness:
- Throughput : 82% yield (13.11 g product).
- Catalyst Recovery : TMDP is recovered via filtration and reused for 5 cycles without loss of activity.
Mechanistic Insights
The reaction proceeds via two competing pathways (Scheme 1):
- Path A : TMDP activates the aldehyde and ketone via hydrogen bonding, facilitating Knoevenagel condensation.
- Path B : TMDP forms an iminium intermediate with the aldehyde, which reacts with the enolate of methyl 3-oxopentanoate.
Both pathways converge at the Michael addition step, followed by cyclization to form the triazolopyrimidine core. The methylthio group remains intact due to the mild reaction conditions.
Challenges and Solutions
Regiochemical Control
The 2-fluorophenyl group must occupy position 7, which is ensured by the electronic effects of the fluorine atom directing the aldehyde’s reactivity during condensation.
Byproduct Formation
Side products such as over-condensed dimers are minimized by strict temperature control and stoichiometric ratios of reactants.
Q & A
Q. What synthetic methodologies are effective for preparing this compound?
A one-pot multicomponent reaction is a robust approach. This involves reacting 5-amino-triazole derivatives, substituted aldehydes (e.g., 2-fluorobenzaldehyde), and β-keto esters (e.g., methyl acetoacetate) in the presence of a catalyst like APTS (3-Aminopropyltriethoxysilane) in ethanol. This method ensures regioselectivity and reduces side-product formation . Alternative protocols using TMDP (tetramethylenediphosphine) in water-ethanol mixtures improve atom economy and yield .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation relies on ¹H/¹³C NMR to confirm substituent positions and X-ray crystallography to resolve stereochemical ambiguities. For example, crystallographic data (space group P1, triclinic system) can verify bond angles and dihedral deviations . Mass spectrometry further confirms molecular weight alignment with theoretical values .
Q. What are the key structural features influencing its reactivity?
The triazole-pyrimidine fused core provides π-π stacking potential, while the 2-fluorophenyl group enhances lipophilicity. The methylthio (-SMe) substituent at position 2 acts as a nucleophilic site, enabling functionalization (e.g., oxidation to sulfone derivatives). The ester group at position 6 allows hydrolytic derivatization to amides or carboxylic acids .
Q. What analytical techniques are employed to assess purity and yield?
TLC (Silica Gel G/UV254) monitors reaction progress, while HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%). Microanalysis (CHNS/O) validates elemental composition, and melting point consistency (Büchi apparatus) confirms crystallinity .
Q. What solvents and catalysts are optimal in its synthesis?
Polar aprotic solvents (e.g., DMF) enhance solubility during cyclization, while ethanol/water mixtures (1:1 v/v) improve eco-compatibility. Catalysts like APTS or TMDP reduce activation energy, with yields >80% under reflux (70–90°C, 6–12 hours) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
Design of Experiments (DoE) models (e.g., Box-Behnken) identify critical factors: catalyst loading (0.5–1.5 mol%), temperature (60–100°C), and solvent polarity. Kinetic studies (via in-situ IR) reveal rate-limiting steps (e.g., imine formation), guiding time-resolved reagent addition .
Q. What strategies address conflicting spectroscopic data during structural elucidation?
Discrepancies in NMR (e.g., unexpected splitting) may arise from dynamic rotational isomerism. VT-NMR (variable temperature) or DFT calculations (B3LYP/6-31G*) can model conformers. For crystallographic ambiguities, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···F contacts) .
Q. What computational methods predict its interaction with biological targets?
Molecular docking (AutoDock Vina) screens against kinase domains (e.g., EGFR), leveraging the fluorophenyl group’s halogen-bonding potential. MD simulations (AMBER) assess binding stability, while QSAR models correlate substituent electronegativity with IC50 values .
Q. How does modifying substituents affect its pharmacological profile?
Replacing the methylthio group with sulfoxide (-SOCH3) increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration. Substituting 2-fluorophenyl with 3,4-dimethoxyphenyl enhances antiproliferative activity (e.g., 2× potency in MCF-7 cells) .
Q. What mechanisms explain its antiproliferative effects in cancer cell lines?
In vitro assays (MTT/WST-1) reveal GI50 values <10 µM in HeLa and A549 cells. Mechanistic studies (western blot) show caspase-3/7 activation and PARP cleavage, indicating apoptosis. ROS generation (DCFH-DA assay) and mitochondrial membrane depolarization (JC-1 staining) further corroborate pro-apoptotic pathways .
Data Contradiction Analysis
- Conflicting Solubility Reports : Some studies note high DMSO solubility (>50 mg/mL) , while others report precipitation in PBS. This discrepancy may arise from polymorphic forms (e.g., amorphous vs. crystalline), resolved via PXRD .
- Variable Biological Activity : Antiproliferative potency varies across cell lines (e.g., HeLa vs. HT-29). Tumor microenvironment factors (e.g., hypoxia) or efflux pumps (ABCG2 overexpression) may explain resistance, necessitating 3D spheroid models for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
